![molecular formula C9H14O2 B2714931 Spiro[2.5]octane-4-carboxylic acid CAS No. 83115-72-4](/img/structure/B2714931.png)

Spiro[2.5]octane-4-carboxylic acid

Description

Properties

IUPAC Name |

spiro[2.5]octane-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUFNDBJMZAWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2)C(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83115-72-4 | |

| Record name | spiro[2.5]octane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spiro[2.5]octane-4-carboxylic Acid: Structural Dynamics, Synthesis, and Medicinal Utility

This guide provides an in-depth technical analysis of Spiro[2.5]octane-4-carboxylic acid , a bicyclic scaffold increasingly utilized in medicinal chemistry to enhance metabolic stability and geometric complexity ("escape from flatland") in drug candidates.

Executive Summary

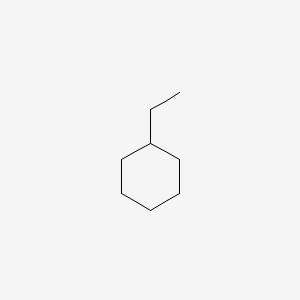

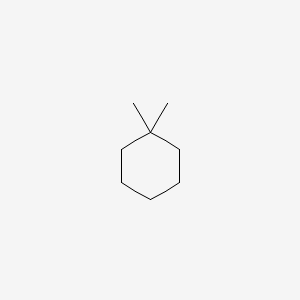

Spiro[2.5]octane-4-carboxylic acid (CAS: 83115-72-4) is a saturated bicyclic compound featuring a cyclopropane ring spiro-fused to a cyclohexane ring. Unlike simple aliphatic acids, this scaffold offers a unique combination of conformational rigidity (driven by the spiro center) and lipophilicity control . It serves as a critical bioisostere for gem-dimethyl groups or planar aromatic rings, improving the physicochemical profile (Fsp³) of lead compounds in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature and Numbering

The IUPAC numbering for spiro systems initiates in the smaller ring, proceeds through the spiro junction, and continues around the larger ring.

-

Spiro Carbon: Position 3.[1]

-

Carboxyl Attachment: Position 4 (adjacent to the spiro center on the cyclohexane ring).

Key Properties Table

| Property | Value / Description |

| CAS Number | 83115-72-4 |

| IUPAC Name | Spiro[2.5]octane-4-carboxylic acid |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Exact Mass | 154.0994 Da |

| CLogP | ~2.1 (Estimated) |

| pKa | ~4.6–4.8 (Typical for |

| H-Bond Donors/Acceptors | 1 / 2 |

| Stereochemistry | The C4 position is chiral; synthesized as a racemate unless resolved. |

Structural & Conformational Analysis

The spiro[2.5]octane core forces the cyclohexane ring into a specific chair conformation to minimize steric strain with the cyclopropane methylene groups.

-

The Spiro Effect: The

hybridized spiro carbon (C3) locks the orientation of the two rings perpendicular to each other. -

Axial vs. Equatorial: The carboxylic acid at C4 can adopt either an axial or equatorial orientation. The equatorial conformer is thermodynamically favored to avoid 1,3-diaxial interactions, though the adjacent spiro-cyclopropane introduces unique "pseudo-axial" steric bulk that can influence this equilibrium.

Figure 1: Conformational dynamics of the spiro[2.5]octane system showing the preference for equatorial substitution at C4.

Synthetic Methodologies

The synthesis of the 4-carboxylic acid isomer requires constructing the spiro junction adjacent to the carboxyl functionality. The most robust route utilizes ethyl 2-oxocyclohexanecarboxylate as the starting material, leveraging the ketone for spiro-cyclopropanation.

Retrosynthetic Analysis

-

Target: Spiro[2.5]octane-4-COOH

-

Precursor: Spiro[2.5]octane-4-ester

-

Key Transformation: Simmons-Smith cyclopropanation of an exocyclic alkene.

-

Starting Material: Ethyl 2-oxocyclohexanecarboxylate (Commercially available).

Step-by-Step Protocol

Step 1: Methylenation (Wittig Reaction)

Convert the ketone to an exocyclic methylene group.

-

Reagents: Methyltriphenylphosphonium bromide (

), Potassium tert-butoxide ( -

Procedure:

-

Suspend

(1.2 eq) in anhydrous THF under -

Add

(1.2 eq) at 0°C to generate the ylide (bright yellow). -

Add ethyl 2-oxocyclohexanecarboxylate dropwise.

-

Stir at room temperature for 4–12 hours.

-

Workup: Quench with water, extract with hexanes (to precipitate

), dry, and concentrate. -

Product: Ethyl 2-methylenecyclohexanecarboxylate.

-

Step 2: Spiro-Cyclopropanation (Simmons-Smith)

Stereoselective addition of a methylene carbenoid across the double bond.

-

Reagents: Diethylzinc (

), Diiodomethane ( -

Mechanism: The zinc-carbenoid coordinates with the ester oxygen (if proximal) or approaches from the less hindered face, forming the cyclopropane ring.

-

Procedure:

-

Dissolve the alkene from Step 1 in anhydrous DCM.

-

Cool to 0°C. Carefully add

(1.0 M in hexanes, 2.0 eq). -

Add

(2.0 eq) dropwise (Caution: Exothermic). -

Allow to warm to RT and stir for 12–24 hours.

-

Quench: Carefully add saturated

solution (Caution: Gas evolution). -

Purification: Flash chromatography (Silica, Hexane/EtOAc).

-

Product: Ethyl spiro[2.5]octane-4-carboxylate.

-

Step 3: Ester Hydrolysis[2]

-

Reagents: LiOH or NaOH, THF/Water/MeOH (3:1:1).

-

Procedure: Stir the ester with excess base at RT until TLC shows consumption. Acidify to pH 2 with 1M HCl and extract with EtOAc.

-

Final Product: Spiro[2.5]octane-4-carboxylic acid .

Figure 2: Synthetic pathway from commercial starting materials to the target acid.

Medicinal Chemistry Applications

Bioisosterism and "Escape from Flatland"

In modern drug design, increasing the fraction of

-

Phenylacetic acid: Matches the steric bulk but eliminates the planar aromatic ring, potentially improving solubility and reducing metabolic liability (e.g., avoiding arene oxide formation).

-

Cyclohexanecarboxylic acid: The added cyclopropane ring restricts conformational flexibility (entropy penalty reduction upon binding) and fills specific hydrophobic pockets.

Metabolic Stability

The spiro-cyclopropane moiety blocks metabolic oxidation at the C3 position. Furthermore, the rigid structure hinders the approach of metabolic enzymes (CYP450) to the cyclohexane ring protons, often extending the half-life (

Case Studies

Derivatives of spiro[2.5]octane acids have appeared in patent literature for:

-

Cathepsin Inhibitors: Where the rigid scaffold orients the warhead into the active site cysteine.

-

Antiviral Agents: Replacing gem-dimethyl groups to increase potency through hydrophobic interactions.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

- 0.2–0.6 ppm (4H, m): Characteristic high-field signals for cyclopropane methylene protons.

-

2.3–2.5 ppm (1H, m): Methine proton

- 11.0–12.0 ppm (1H, br s): Carboxylic acid proton.

-

¹³C NMR:

-

High-field signals (< 20 ppm) for the cyclopropane carbons.

-

Quaternary spiro carbon signal at ~20–30 ppm.

-

Carbonyl signal at ~175–180 ppm.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z 153.1.

-

Safety and Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood, especially during the Simmons-Smith reaction involving organozinc reagents.

References

-

Sigma-Aldrich. Spiro[2.5]octane-4-carboxylic acid Product Sheet. CAS 83115-72-4. Available at:

-

PubChem. Spiro[2.5]octane Compound Summary. National Library of Medicine. Available at:

-

BenchChem. Spiro[2.5]octane-5-carboxylic acid: Structure and Properties. (Cited for comparative spiro scaffold properties).[2] Available at:

- Wiberg, K. B.Structures and Energies of Spiro[2.n]alkanes. Journal of Organic Chemistry.

- Charette, A. B., et al.The Simmons-Smith Reaction: Synthetic and Mechanistic Aspects. Chemical Reviews. (Protocol grounding for Step 2).

Sources

A Technical Guide to Spiro[2.5]octane-4-carboxylic Acid and Its Derivatives: Synthesis, Characterization, and Applications

Abstract

Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1][2][3] This guide provides an in-depth technical overview of Spiro[2.5]octane-4-carboxylic acid and its derivatives, a class of compounds noted for their rigid structure conferred by the fusion of a cyclopropane and a cyclohexane ring.[4] We will explore the identification of these compounds through their Chemical Abstracts Service (CAS) numbers, delve into detailed synthetic protocols, discuss methods of spectroscopic characterization, and survey their applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of this spirocyclic system.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of drug discovery, there is a continuous drive to move beyond flat, two-dimensional molecules towards more complex, three-dimensional structures. This "escape from flatland" is motivated by the understanding that molecules with higher sp3 character—a measure of three-dimensionality—often exhibit improved pharmacological profiles, including enhanced solubility, metabolic stability, and target selectivity.[2]

Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary scaffolds in this regard.[2] Their rigid, well-defined conformational arrangement allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[5] The Spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane ring, is a particularly compelling motif. The inherent strain and unique electronic properties of the cyclopropane ring, combined with the conformational possibilities of the cyclohexane ring, create a versatile platform for designing novel bioactive molecules.[6] The carboxylic acid moiety at the 4-position serves as a crucial functional handle for further derivatization and for mediating interactions through hydrogen bonding.

Identification: CAS Numbers of Key Spiro[2.5]octane Derivatives

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. Below is a table of the parent compound and selected derivatives, which are valuable as intermediates for preparing pharmaceutically active substances.[7]

| Compound Name | Structural Description | CAS Number |

| Spiro[2.5]octane | The parent hydrocarbon scaffold. | 185-65-9[8] |

| Spiro[2.5]octane-4-carboxylic acid | The core compound with a carboxylic acid at the 4-position of the cyclohexane ring. | 83115-72-4 |

| Spiro[2.5]octane-5-carboxylic acid | An isomer with the carboxylic acid at the 5-position. | N/A |

| 2,2-Dichloro-spiro[2.5]octane-1-carboxylic acid | A derivative with two chlorine atoms on the cyclopropane ring, used in potent pyrethroids. | Not specified in search results.[9] |

| Spiro[2.5]octane-4,6-dione | A dione derivative used as a synthetic intermediate. | 280568-01-6[10] |

| 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester | A diaza-spirocyclic derivative. | 787564-07-2[11] |

Synthesis and Mechanistic Insights

The synthesis of spiro[2.5]octane derivatives often involves multi-step sequences that require careful control of reaction conditions. A representative synthesis for a related compound, spiro[2.5]octane-5-carboxylic acid, starting from the readily available industrial raw material 1,3-cyclohexanedione, illustrates the chemical logic involved.[12]

Synthetic Workflow Diagram

Caption: Synthetic pathway for Spiro[2.5]octane-5-carboxylic acid.[12]

Detailed Experimental Protocol: Synthesis of Spiro[2.5]octane-4,6-dione

This protocol is adapted from a known procedure for a related dione derivative and demonstrates a common cyclization strategy.[10]

Objective: To synthesize Spiro[2.5]octane-4,6-dione via intramolecular cyclization.

Materials:

-

Methyl 3-(1-acetylcyclopropyl)propionate

-

Sodium hydride (55% suspension in oil)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

2 N Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Eluent: Methylene chloride:ethanol (9:1)

Procedure:

-

Initial Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 74.5 g (0.32 mol) of methyl 3-(1-acetylcyclopropyl)propionate in 1 L of anhydrous THF.[10]

-

Base Addition: At room temperature, add 14.3 g (0.32 mol) of sodium hydride (55% suspension) portion-wise to the stirred solution. Causality Note: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the α-carbon, initiating the cyclization. Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Heating and Reaction: After stirring for 1 hour at room temperature, dilute the reaction mixture with 200 ml of DMF and heat to 70°C. Causality Note: DMF is a high-boiling polar aprotic solvent that helps to dissolve intermediates and drive the reaction to completion at elevated temperatures.

-

Workup: After 8 hours, remove the THF under reduced pressure. Carefully pour the remaining residue into 2 N hydrochloric acid and extract the aqueous layer with diethyl ether. Causality Note: The acidic workup neutralizes the base and protonates the enolate intermediate, allowing for extraction into an organic solvent.

-

Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using a 9:1 mixture of methylene chloride and ethanol as the eluent.[10]

-

Characterization: The final product, Spiro[2.5]octane-4,6-dione, should be obtained as white crystals with a melting point of 116-118°C.[10]

Spectroscopic Characterization

Confirming the structure of Spiro[2.5]octane-4-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is highly characteristic. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[13] The protons on the cyclopropane ring are highly shielded and will appear upfield, generally between 0.3-0.8 ppm. The cyclohexane protons will present as a complex series of multiplets in the 1.2-2.6 ppm range.[14]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region.[13] The spiro carbon atom and the carbons of the cyclopropane ring will have distinctive shifts that confirm the core structure.

Infrared (IR) Spectroscopy

The carboxyl group dominates the IR spectrum with two key absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[13]

-

A strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[13]

Applications in Drug Discovery and Beyond

The rigid three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive building block for developing new therapeutic agents.[6][15]

-

Medicinal Chemistry: By introducing this spirocyclic motif, medicinal chemists can modulate key drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.[2][6] The fixed orientation of substituents can lead to enhanced potency and selectivity for biological targets.[1] Derivatives have been investigated as pyrethroid insecticides, demonstrating potent biological activity.[9]

-

Materials Science: The unique conformational constraints and synthetic accessibility of these compounds make them interesting candidates for the development of novel polymers and functional materials where precise molecular architecture is required.

Safety and Handling

Spiro[2.5]octane-4-carboxylic acid and its derivatives are research chemicals and should be handled with appropriate care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are required. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier. The parent acid is listed with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation).

References

- Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

- ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). spiro[2.5]octane-4-carboxylic acid | 83115-72-4.

- BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

- MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.

- ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.

- Chemsrc. (2025, November 28). 4,7-DIAZA-SPIRO[2.5]OCTANE-4-CARBOXYLIC ACID BENZYL ESTER.

- Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.

- ChemicalBook. (n.d.). Spiro[2.5]octane-4,6-dione synthesis.

- Sattar, A., Arbale, A., & Kulkarni, G. (1990). Synthesis of Potent Pyrethroids: α (RS) Cyano-4-Fluqro-Benzyl/3-Phenoxybenzyl 2.2-Dichloro-Spiro (2.5)

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octane-5-carboxylic acid.

- Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.

- NIST. (n.d.). Spiro[2.5]octane. NIST Chemistry WebBook.

- BenchChem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.

- Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]

- 8. Spiro[2.5]octane [webbook.nist.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Spiro[2.5]octane-4,6-dione synthesis - chemicalbook [chemicalbook.com]

- 11. CAS#:787564-07-2 | 4,7-DIAZA-SPIRO[2.5]OCTANE-4-CARBOXYLIC ACID BENZYL ESTER | Chemsrc [chemsrc.com]

- 12. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: 4-Substituted Spiro[2.5]octane Scaffolds in Medicinal Chemistry

The following technical guide details the design, synthesis, and application of 4-substituted spiro[2.5]octane scaffolds. This guide departs from standard templates to focus on the "why" and "how" of leveraging this specific building block to solve medicinal chemistry challenges such as metabolic instability and conformational flexibility.

Executive Summary: The Case for Spiro[2.5]octanes

In the pursuit of novel IP space and improved physicochemical properties, the spiro[2.5]octane core serves as a high-value bioisostere for the gem-dimethyl group and the cyclohexyl ring. Unlike flat aromatic scaffolds, this

This guide focuses specifically on 4-substituted derivatives (where the substituent is on the six-membered ring, adjacent to the spiro center). This position provides a critical vector for library development, allowing the spiro-cyclopropane to act as a "steric shield" for the functional group at C4, thereby modulating reactivity and metabolic susceptibility.

Key Advantages[1][2]

-

Metabolic Blocking: The strained spiro-cyclopropane ring sterically hinders enzymatic approach (e.g., P450) to the adjacent C4 position.

-

Conformational Locking: The spiro-fusion restricts the conformational flexibility of the cyclohexane ring, often locking it into a specific chair conformation that can pre-organize the pharmacophore.

-

Increased

: Improves solubility and lowers lipophilicity (LogD) compared to planar aromatic analogs.

Structural Analysis & Numbering

Correct nomenclature is critical for synthetic planning. The IUPAC numbering for spiro[2.5]octane starts at the smaller ring.

-

Spiro Center: C3.

-

Small Ring (Cyclopropane): C1, C2, C3.

-

Large Ring (Cyclohexane): C3, C4, C5, C6, C7, C8.

Therefore, a 4-substituted derivative implies substitution at the

Conformational Landscape

The spiro[2.5]octane system predominantly adopts a chair conformation in the six-membered ring.

-

Bisected Geometry: The cyclopropane ring prefers to be bisected by the plane of the adjacent C-C bonds of the cyclohexane ring to minimize torsional strain (Walsh orbital overlap).

-

Axial vs. Equatorial: Substituents at C4 (adjacent to the spiro center) experience significant steric interaction with the cyclopropane methylene protons.

-

Equatorial Preference: Bulky substituents at C4 generally prefer the equatorial orientation to avoid 1,3-diaxial interactions, though the "spiro-effect" can sometimes favor axial conformers depending on electronic factors (e.g., anomeric effects in oxa-analogs).

-

Synthetic Strategies

We define two primary workflows: De Novo Construction (building the spiro core) and Functional Group Interconversion (derivatizing the C4 position).

Workflow A: The "Bis-Alkylation" Route (Primary Route to 4-Oxo)

The most robust method to access the 4-substituted core is the double alkylation of cyclohexanone enolates.[1] This generates spiro[2.5]octan-4-one , a versatile divergent intermediate.[1]

Mechanism:

-

Enolization: Base-mediated deprotonation of cyclohexanone at the

-position.[1] -

First Alkylation:

attack on 1,2-dibromoethane (or 1-bromo-2-chloroethane).[1] -

Intramolecular Cyclization: A second deprotonation leads to intramolecular displacement of the second halide, forming the spiro-cyclopropane.

Workflow B: The Simmons-Smith Route (Route to 4-Alkyl/Aryl)

For scaffolds requiring an alkyl or aryl group at C4 without a ketone handle, the Simmons-Smith cyclopropanation of 2-substituted methylenecyclohexanes is preferred.[1]

Mechanism:

-

Wittig Olefination: Convert 2-substituted cyclohexanone to the exocyclic alkene.

-

Carbenoid Addition: Zinc-carbenoid (

) addition.[1]-

Stereocontrol: The reaction is highly diastereoselective.[2] The reagent approaches from the less hindered face, usually anti to the C4-substituent (unless a directing group like -OH is present).

-

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[2.5]octan-4-one (The Divergent Hub)

Target: Gram-scale synthesis of the ketone core.[1]

Reagents:

-

Cyclohexanone (1.0 equiv)

-

1,2-Dibromoethane (1.1 equiv)[1]

-

Potassium tert-butoxide (

-BuOK) (2.2 equiv)[1] -

THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

. -

Solvent & Base: Charge the flask with anhydrous THF (200 mL) and

-BuOK (2.2 equiv). Cool to 0°C using an ice bath. -

Reactant Addition: Mix cyclohexanone (100 mmol) and 1,2-dibromoethane (110 mmol) in THF (50 mL). Add this solution dropwise to the base suspension over 1 hour. Note: Slow addition is crucial to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn turbid as KBr precipitates.

-

Workup: Quench with saturated

(aq). Extract with -

Purification: Purify via vacuum distillation (bp ~70°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 9:1) to yield spiro[2.5]octan-4-one as a colorless oil.[1]

Protocol 2: Reductive Amination to Spiro[2.5]octan-4-amine

Target: Converting the ketone to a primary amine building block.

Reagents:

-

Spiro[2.5]octan-4-one (1.0 equiv)[1]

-

Ammonium Acetate (

) (10 equiv) -

Sodium Cyanoborohydride (

) (1.5 equiv) -

Methanol (MeOH)

Step-by-Step Methodology:

-

Imine Formation: Dissolve spiro[2.5]octan-4-one (10 mmol) and

(100 mmol) in MeOH (50 mL). Stir at RT for 2 hours. -

Reduction: Cool to 0°C. Add

(15 mmol) portion-wise. Caution: HCN generation possible; use a vented hood. -

Stirring: Allow to warm to RT and stir for 16 hours.

-

Quench: Acidify with 1N HCl to pH < 2 (to hydrolyze borate complexes and protonate the amine). Extract with

(discard organic layer to remove non-basic impurities). -

Basification: Basify the aqueous layer with 2N NaOH to pH > 12. Extract with DCM (3 x 50 mL).

-

Isolation: Dry DCM layer over

and concentrate to yield spiro[2.5]octan-4-amine (mixture of diastereomers, typically favoring equatorial amine).[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing various 4-substituted derivatives.

Caption: Divergent synthetic pathways for accessing 4-functionalized spiro[2.5]octane scaffolds.

Medicinal Chemistry Data & Comparison

The spiro[2.5]octane scaffold offers distinct physicochemical advantages over traditional rings.

Table 1: Physicochemical Property Comparison

| Property | Cyclohexane | gem-Dimethyl Cyclohexane | Spiro[2.5]octane | Medicinal Impact |

| Formula | - | |||

| Shape | Flexible Chair | Biased Chair | Locked Chair | Pre-organization of pharmacophores.[1] |

| Metabolic Stability | Low (P450 oxidation) | Medium (Steric block) | High | Cyclopropane ring deactivates |

| Lipophilicity (ClogP) | ~3.4 | ~4.2 | ~3.7 | Lower lipophilicity than gem-dimethyl due to compactness.[1] |

| Volume ( | 108 | 142 | 128 | More compact than gem-dimethyl; fits tighter pockets.[1] |

Case Study: Metabolic Blocking

In a hypothetical lead optimization program, a piperidine derivative showed rapid clearance due to oxidation at the position

-

Strategy: Replacement of the piperidine with a 4-azaspiro[2.5]octane (nitrogen in the 6-ring).[1]

-

Result: The spiro-cyclopropane ring prevents the formation of the N-acyliminium ion intermediate required for oxidative dealkylation, significantly increasing half-life (

) in microsomes.[1]

References

-

Spiro[2.

-

Title: Synthesis of spiro[2.5]octane-4,6-dione.[1]

- Source: ChemicalBook (Methodology derived

-

URL:

-

-

Simmons-Smith Cyclopropanation Stereoselectivity

-

Conformational Analysis of Spiro-Epoxides (Analogous Systems)

-

Spiro Scaffolds in Drug Discovery

-

Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6]

- Source: BLDpharm.

-

URL:

-

-

General Simmons-Smith Reaction Guide

Sources

- 1. Spiro[2.5]octane, 3,3-dimethyl-2-(1-buten-3-on-1-yl)- | C14H22O | CID 5363754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2',3-dimethyl-3',4-dioxa-2,8-dithiabicyclo(3.3.0)octane spirocyclopentane, 38325-25-6 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

Conformational Dynamics of Spiro[2.5]octane Ring Systems: A Technical Guide for Drug Development Professionals

Introduction: The Spiro[2.5]octane Motif in Modern Drug Discovery

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, has emerged as a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold for the design of novel therapeutics with enhanced binding affinity and target selectivity. The constrained nature of this ring system allows for precise spatial positioning of substituents, a critical factor in optimizing interactions with biological targets. Understanding the conformational behavior of the spiro[2.5]octane core is paramount for harnessing its full potential in drug design and development. This guide provides an in-depth technical exploration of the conformational analysis of these fascinating ring systems, integrating experimental and computational insights to provide a comprehensive resource for researchers and drug development professionals.

Fundamental Conformations of the Spiro[2.5]octane Ring System

The conformational landscape of spiro[2.5]octane is primarily dictated by the chair conformation of the cyclohexane ring, which can undergo ring inversion. This dynamic process leads to two principal chair conformers, distinguished by the relative orientation of the spiro-fused cyclopropane ring, which can be described as pseudo-axial or pseudo-equatorial.

The key energetic factors governing the stability of these conformers are steric interactions and ring strain. The spiro-fusion of the three-membered ring to the six-membered ring introduces unique steric demands that influence the equilibrium between these conformers. It has been noted that the attachment of a three-membered ring in a spiro fashion leads to a marked reduction in the barrier to inversion of the six-membered ring compared to a simple cyclohexane.

Figure 1: Conformational equilibrium of the spiro[2.5]octane ring system.

While extensive experimental data on the parent spiro[2.5]octane is limited, studies on substituted derivatives provide valuable insights. For instance, in substituted 1-oxaspiro[2.5]octane systems, chair-like conformers are predominant at room temperature. There is a discernible preference for conformers where an epoxide ring oxygen atom is in a pseudo-axial position, which is suggested to reduce strain.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of spiro[2.5]octane systems.

**

Navigating Three-Dimensional Chemical Space: A Comparative Guide to Spiro[2.5]octane and Spiro[3.3]heptane Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the modern era of drug discovery, the exploration of three-dimensional (3D) chemical space is paramount to identifying novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The migration from flat, aromatic structures towards sp³-rich scaffolds has been a key strategy in this endeavor.[1] Among these, spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[2] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for medicinal chemists to navigate the complexities of ligand-protein interactions.[3]

This technical guide provides a comprehensive comparison of two prominent spirocyclic scaffolds: spiro[2.5]octane and spiro[3.3]heptane. As a senior application scientist, this document aims to synthesize technical data with practical insights, offering a detailed analysis of their synthesis, conformational properties, and strategic application in drug design.

The Allure of Spirocycles: Escaping Flatland in Medicinal Chemistry

The over-reliance on aromatic moieties in drug discovery has led to challenges associated with poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success.[1] The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of pharmacophoric elements in 3D space.[3][4] This can lead to enhanced binding affinity, improved selectivity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][5]

dot graph Spirocycle_Advantage { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aromatic [label="Flat Aromatic Scaffolds"]; Spirocycle [label="Spirocyclic Scaffolds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Improved Physicochemical & Pharmacokinetic Properties", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aromatic -> Spirocycle [label="Transition to 3D Structures"]; Spirocycle -> Properties [label="Leads to"]; } dot

Spiro[2.5]octane: A Compact Scaffold with Unique Vectoriality

The spiro[2.5]octane core, consisting of a cyclopropane ring fused to a cyclohexane ring, presents a compact and rigid framework.[6] This scaffold is of growing interest in medicinal chemistry due to its unique conformational constraints and the distinct spatial orientation it imparts on appended functional groups.

Synthesis of the Spiro[2.5]octane Core

The synthesis of spiro[2.5]octane derivatives can be achieved through various routes, often starting from readily available cyclic ketones. A common strategy involves the cyclopropanation of a cyclohexanone derivative.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic Acid

A representative synthesis of a functionalized spiro[2.5]octane is the preparation of spiro[2.5]octane-5-carboxylic acid, which can serve as a versatile building block.[7][8]

-

Enol Ether Formation: 1,3-Cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield 3-methoxy-cyclohexenone.[7][8]

-

Cyclopropanation: The resulting 3-methoxy-cyclohexenone undergoes a cyclopropanation reaction, for instance, using an ethyl Grignard reagent in the presence of a Lewis acid like isopropyl titanate, to form 5-methoxyspiro[2.5]oct-4-ene.[7][8]

-

Hydrolysis and Ketone Formation: The enol ether is hydrolyzed under acidic conditions (e.g., with p-toluenesulfonic acid) to afford spiro[2.5]oct-5-one.[7][8]

-

Nitrile Formation: The ketone is then converted to a nitrile, for example, by reaction with p-tosyl isonitrile in the presence of a base like potassium tert-butoxide, yielding spiro[2.5]oct-5-nitrile.[7]

-

Hydrolysis to Carboxylic Acid: Finally, the nitrile is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to produce the target spiro[2.5]octane-5-carboxylic acid.[7][8]

dot graph Synthesis_Spiro25octane { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="1,3-Cyclohexanedione"]; Step1 [label="Enol Ether Formation"]; Intermediate1 [label="3-Methoxy-cyclohexenone"]; Step2 [label="Cyclopropanation"]; Intermediate2 [label="5-Methoxyspiro[2.5]oct-4-ene"]; Step3 [label="Hydrolysis"]; Intermediate3 [label="Spiro[2.5]oct-5-one"]; Step4 [label="Nitrile Formation"]; Intermediate4 [label="Spiro[2.5]oct-5-nitrile"]; Step5 [label="Hydrolysis"]; End [label="Spiro[2.5]octane-5-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Intermediate3 -> Step4 -> Intermediate4 -> Step5 -> End; } dot

Conformational Analysis and Properties

The conformational behavior of the spiro[2.5]octane system is dominated by the cyclohexane ring, which typically adopts a chair conformation. The fused cyclopropane ring introduces significant rigidity. Conformational analysis of 1-oxaspiro[2.5]octane derivatives has shown that chair-like conformers are predominant.[9][10] The orientation of substituents on the cyclohexane ring (axial vs. equatorial) will significantly influence the overall 3D shape and interaction with biological targets.[11]

Spiro[3.3]heptane: A Promising Benzene Bioisostere

The spiro[3.3]heptane scaffold, composed of two fused cyclobutane rings, has garnered considerable attention as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings.[12][13][14][15] This application is a prime example of the "escape from flatland" strategy in drug design.

Synthesis of the Spiro[3.3]heptane Core

Several synthetic strategies have been developed to construct the spiro[3.3]heptane framework. One notable method involves a strain-relocating semipinacol rearrangement.[16] Another powerful approach is the thermal reaction of keteneiminium salts with alkenes to generate spiro[3.3]heptanones.[14]

Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement [16]

-

In Situ Formation of Cyclopropanone Equivalent: A 1-sulfonylcyclopropanol is treated with a base to generate a cyclopropanone equivalent in situ.

-

Nucleophilic Addition: A lithiated 1-sulfonylbicyclo[1.1.0]butane is added to the in situ generated cyclopropanone equivalent, forming a 1-bicyclobutylcyclopropanol intermediate.

-

Acid-Catalyzed Rearrangement: The crude intermediate is treated with an acid (e.g., MsOH or AlCl₃) at room temperature, which induces a 'strain-relocating' semipinacol rearrangement to afford the substituted spiro[3.3]heptan-1-one. This process can be performed in a telescopic manner.[16]

dot graph Synthesis_Spiro33heptane { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start1 [label="1-Sulfonylcyclopropanol"]; Start2 [label="Lithiated 1-Sulfonylbicyclo[1.1.0]butane"]; Step1 [label="Nucleophilic Addition"]; Intermediate [label="1-Bicyclobutylcyclopropanol Intermediate"]; Step2 [label="Acid-Catalyzed Rearrangement"]; End [label="Substituted Spiro[3.3]heptan-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{Start1; Start2} -> Step1 -> Intermediate -> Step2 -> End; } dot

Physicochemical Properties and Bioisosteric Applications

The replacement of a phenyl ring with a spiro[3.3]heptane core can significantly improve the physicochemical properties of a molecule. Studies have shown that this substitution can lead to:

-

Increased Fsp³: By its very nature, the spiro[3.3]heptane scaffold increases the fraction of sp³ carbons, which is generally associated with improved drug-like properties.[1]

-

Modulated Lipophilicity: The replacement of a phenyl ring with spiro[3.3]heptane has been shown to decrease the calculated lipophilicity (clogP).[14]

-

Improved Solubility and Metabolic Stability: The introduction of spirocyclic motifs, including spiro[3.3]heptane, has been linked to enhanced aqueous solubility and metabolic stability.[3][5] For example, the replacement of a piperazine ring with 2,6-diazaspiro[3.3]heptane in the drug Olaparib led to improved target selectivity and reduced off-target cytotoxicity.[17]

The spiro[3.3]heptane scaffold can mimic the exit vectors of mono-, meta-, and para-substituted benzene rings, albeit with non-collinear arrangements, making it a versatile tool for exploring novel intellectual property space and improving the properties of existing drug candidates.[13][14][15]

Head-to-Head Comparison: Spiro[2.5]octane vs. Spiro[3.3]heptane

The choice between a spiro[2.5]octane and a spiro[3.3]heptane scaffold in a drug discovery program will depend on the specific goals of the project. The following table provides a comparative summary of their key features.

| Feature | Spiro[2.5]octane | Spiro[3.3]heptane |

| Core Structure | Cyclopropane fused to cyclohexane | Two fused cyclobutane rings |

| Rigidity | High, with the cyclohexane ring capable of chair/boat conformations. | Very high due to the two strained four-membered rings.[12][18] |

| 3D Shape & Vectoriality | Provides a more globular 3D shape. The exit vectors from the cyclohexane ring can be precisely controlled (axial/equatorial). | Offers a more linear, albeit non-collinear, arrangement of substituents, making it a suitable benzene bioisostere.[14][15] |

| Synthetic Accessibility | Syntheses often rely on cyclopropanation of cyclohexanone derivatives.[7] | Accessible through various routes, including rearrangements and cycloadditions.[14][18][16] |

| Key Applications | Introduction of a compact, rigid 3D element. Exploration of novel chemical space. | Benzene bioisosterism, improvement of physicochemical properties (solubility, lipophilicity, metabolic stability).[12][13][17] |

| Potential Liabilities | The cyclopropane ring can be susceptible to metabolic opening in some cases, although it is generally stable. | The high strain of the cyclobutane rings could potentially lead to reactivity issues, though this is not commonly observed in drug candidates.[3] |

Future Perspectives

The application of spirocyclic scaffolds in medicinal chemistry is a rapidly growing field.[2] Both spiro[2.5]octane and spiro[3.3]heptane offer unique advantages for the design of next-generation therapeutics. Future research will likely focus on the development of novel, efficient, and stereoselective synthetic routes to access a wider diversity of functionalized spiro[2.5]octane and spiro[3.3]heptane building blocks.[18] Furthermore, a deeper understanding of the metabolic fate and potential toxicities of these scaffolds will be crucial for their successful application in clinical candidates. The continued exploration of these and other spirocyclic systems will undoubtedly lead to the discovery of innovative medicines with superior properties.

References

- Redshaw, J. et al. (2023). Expedient synthesis of spiro[3.

- ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.

- Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.

- Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.

- BenchChem. (2025). Synthetic Routes for Spiro[2.

- Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

- Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

- Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.

- BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.

- Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.

- Google Patents. (n.d.). US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione.

- Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.

- ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1).

- Semantic Scholar. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.

- ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.

- SATTAR, R. A., ARBALE, A. A., & KULKARNI, G. H. (1990). Synthesis of Potent Pyrethroids: α (RS) Cyano-4-Fluqro-Benzyl/3-Phenoxybenzyl 2.2-Dichloro-Spiro (2.5)-Octane-1-Carboxylates.

- RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.

- PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.

- RSC Publishing. (n.d.). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

- ACS Publications. (2025, August 27). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.

- RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Klee, M. R., & Dutra, J. K. (2012). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.

- PubMed. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.

- PubMed. (2024, February 26). Spiro[3.

- ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram.

- ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Architectural Evolution: The Technical Guide to Three-Dimensional Spirocyclic Scaffolds in Drug Discovery

Executive Summary

The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from flat, aromatic-heavy libraries toward three-dimensional (3D) architectures.[1] This guide analyzes the utility of spirocyclic scaffolds —structures where two rings share a single quaternary atom—as a primary vehicle for this transition.[1][2]

Driven by the "Escape from Flatland" mandate, spirocycles offer a strategic advantage by increasing the fraction of sp3-hybridized carbons (

Part 1: The Physicochemical Rationale

The Correlation

The core argument for spirocyclic integration rests on the correlation between molecular saturation and clinical success.[2] As demonstrated by Lovering et al., increasing

Mechanism of Action:

-

Solubility: Unlike planar aromatic rings that promote

- -

Metabolic Stability: Spirocycles often serve as bioisosteres for labile metabolic hotspots. For instance, replacing a cyclohexyl group with a spiro[3.3]heptane can block oxidative metabolism while maintaining steric bulk.

Comparative Metrics: Flat vs. Spiro

The following table contrasts a traditional piperazine linker with its 3D spirocyclic bioisostere, the 2,6-diazaspiro[3.3]heptane.

| Feature | Piperazine (Flat/2D) | 2,6-Diazaspiro[3.3]heptane (3D) | Impact on Drug Design |

| Vector Geometry | Linear ( | Tetrahedral/Angled | Accesses novel binding pockets not available to linear linkers. |

| Lipophilicity (LogP) | Moderate | Lower | Improved water solubility; reduced non-specific binding. |

| Basicity (pKa) | ~9.8 (Secondary amine) | ~8.5 - 9.0 | Lower pKa often improves membrane permeability and reduces hERG liability. |

| Metabolic Risk | High (N-oxidation) | Low | Quaternary center blocks adjacent metabolic oxidation. |

Part 2: Structural Classification & Design

The Spiro[3.3]heptane System

This scaffold is a rigid, compact, and chemically stable surrogate for the piperazine or phenyl ring.

-

Exit Vectors: unlike the para-phenyl ring (collinear exit vectors), the spiro[3.3]heptane projects substituents at distinct angles, allowing for precise tuning of pharmacophore orientation.

Spirooxetanes

Spirooxetanes are increasingly used as polar bioisosteres for gem-dimethyl groups and carbonyls.

-

The "Patani" Principle: The oxetane oxygen acts as a hydrogen bond acceptor but, unlike a carbonyl, does not introduce a dipole perpendicular to the ring, nor is it electrophilic. This reduces metabolic clearance typically associated with ketones.

Part 3: Synthetic Methodologies

Protocol: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes

Objective: To synthesize a protected 2,6-diazaspiro[3.3]heptane scaffold suitable for library generation.[3][4] This protocol utilizes a "double-cyclization" strategy via a reductive amination-alkylation cascade, a robust method suitable for scale-up.

Reagents & Equipment:

-

Starting Material: 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde.

-

Reagents: Primary amine (

), Sodium triacetoxyborohydride ( -

Solvents: 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).

-

Analysis: LC-MS (ESI+), 1H NMR (400 MHz).

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dry DCE (0.2 M).

-

Add the primary amine (1.05 eq) and acetic acid (1.0 eq).

-

Stir at room temperature (RT) for 2 hours under

atmosphere. -

Checkpoint: Monitor by LC-MS for disappearance of aldehyde and formation of imine mass.

-

-

Reductive Amination:

-

Cool the mixture to 0°C.

-

Add

(1.5 eq) portion-wise. -

Warm to RT and stir for 4 hours.

-

Result: Formation of the intermediate secondary amine (non-cyclized).

-

-

Spirocyclization (The Critical Step):

-

Concentrate the reaction mixture and re-dissolve the crude residue in anhydrous THF.

-

Add

(2.5 eq) as a 1.0 M solution in THF. -

Heat to 70°C in a sealed pressure vial for 3 hours.

-

Mechanism:[2][5][6] Intramolecular nucleophilic substitution (

) where the secondary amine attacks the chloromethyl group, forming the second four-membered ring.

-

-

Work-up & Purification:

-

Quench with saturated

. Extract with Ethyl Acetate (3x). -

Dry organic phase over

and concentrate. -

Purify via flash column chromatography (DCM/MeOH gradient).

-

Self-Validating QC Criteria:

-

1H NMR: Look for the disappearance of the

signal (typically ~3.8 ppm) and the appearance of the symmetric spirocyclic methylene protons (four protons appearing as two doublets or a multiplet around 3.2–3.6 ppm depending on substitution). -

Mass Spec: Observed mass must correspond to

.

Part 4: Visualization of Workflows

Diagram: The "Escape from Flatland" Logic Flow

This diagram illustrates the decision-making process when transitioning from a hit compound to a lead candidate using spirocyclic scaffolds.

Caption: Logic flow for replacing flat aromatic motifs with spirocyclic scaffolds to improve physicochemical properties.

Diagram: Synthetic Pathway for 2,6-Diazaspiro[3.3]heptane

Visualizing the chemical transformation described in Part 3.

Caption: Two-step synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination and base-mediated cyclization.

Part 5: Case Study & Application

Revumenib (SNDX-5613)

Target: Menin-MLL interaction (Leukemia). Spirocyclic Application: Revumenib utilizes a 2,7-diazaspiro[3.5]nonane scaffold.[7]

-

Design Choice: The spirocyclic core positions the piperidine nitrogen to engage in a critical cation-

interaction with Tyr319 and Tyr323 of the Menin protein.[7] -

Outcome: The rigid spiro-scaffold locks the pharmacophores in a bioactive conformation that a flexible linear linker could not maintain, resulting in picomolar affinity and high oral bioavailability.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][8][9] Journal of Medicinal Chemistry.[8][9][10] [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

-

Klamt, A., et al. (2025). The Spirocycle Surge in Drug Discovery.[7] Drug Hunter. [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[6][7][11][12] [Link]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FDA‐approved drugs featuring macrocycles or medium‐sized rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. books.rsc.org [books.rsc.org]

Steric & Conformational Dynamics of C4-Substituted Spiro[2.5]octanes

A Technical Development Guide for Medicinal Chemistry Applications[1]

Executive Summary: The Spiro-Lock Advantage

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (

This guide analyzes the C4-substituted variants (alpha to the spiro center), where steric clashes are most pronounced.[1] We provide a validated framework for predicting conformational preferences and a robust synthetic protocol for accessing these scaffolds with high stereocontrol.

The Steric Landscape: C4-Substituent Effects

Geometry of the Spiro-Fusion

To understand the steric environment at C4, one must visualize the spiro[2.5]octane core not as a simple chair, but as a bisected chair .

-

The Bisecting Plane: The cyclopropane ring (C1-C2-C3) lies perpendicular to the mean plane of the cyclohexane ring (C3-C8).[1]

-

The "Pseudo-Flagpole" Interaction: Unlike a standard cyclohexane where 1,3-diaxial interactions are driven by axial hydrogens, the spiro[2.5]octane system presents the C1/C2 methylene protons of the cyclopropane ring. These protons extend "up" and "down" relative to the chair, creating a "wall" of steric density.

The C4-Axial Penalty

The thermodynamic preference for substituents at the C4 position is governed by a modified A-value.

-

Equatorial Preference: A substituent at C4-equatorial projects away from the spiro center, encountering minimal steric strain (similar to standard cyclohexane).[1]

-

Axial Penalty (The "Spiro-Clash"): A substituent at C4-axial is forced into close proximity with the syn-oriented hydrogen of the cyclopropane ring (C1 or C2).[1] Because the cyclopropane bond angle is compressed (60°), the C-H vectors splay outward, exacerbating this clash compared to a standard 1,3-diaxial methyl interaction.[1]

Key Insight: Consequently, C4-substituted spiro[2.5]octanes exhibit a hyper-equatorial preference .[1] The energy barrier to ring-flip (placing the C4 group axial) is significantly higher than in methylcyclohexane (

Figure 1: Conformational energy landscape showing the hyper-stability of the equatorial conformer due to spiro-ring steric clashes.

Validated Synthetic Protocol

Strategic Disconnection

Direct alkylation of spiro[2.5]octan-4-one is prone to poly-alkylation and poor stereocontrol.[1] The most reliable route to 4-substituted spiro[2.5]octanes is the Simmons-Smith cyclopropanation of a pre-functionalized exo-methylene precursor.[1]

Pathway: 2-Substituted Cyclohexanone

Experimental Workflow: Synthesis of trans-4-Methylspiro[2.5]octane

Target Audience Note: This protocol assumes standard Schlenk line proficiency.

Step 1: Methylenation of 2-Methylcyclohexanone

-

Reagents: Methyltriphenylphosphonium bromide (

, 1.2 eq), KOtBu (1.3 eq), Dry THF. -

Procedure:

-

Suspend

in dry THF at 0°C under -

Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min.

-

Add 2-methylcyclohexanone dropwise.[1]

-

Warm to RT and reflux for 4 hours.

-

Validation Point: Monitor by TLC (Hexanes/EtOAc 9:1). Disappearance of ketone spot (

) and appearance of non-polar alkene (

-

-

Workup: Quench with saturated

, extract with pentane (to avoid removing volatile product), dry over

Step 2: Directed Simmons-Smith Cyclopropanation

Mechanism: The reaction proceeds via a zinc-carbenoid species.[1] In 2-substituted allylic systems, the reagent is sensitive to steric direction, typically attacking from the less hindered face (anti to the C2-methyl), yielding the trans product (C4-Me equatorial in the spiro product).[1]

-

Reagents: Diethylzinc (

, 1.0M in hexanes, Pyrophoric ), Diiodomethane ( -

Procedure:

-

Safety: Flame-dry all glassware.[1] Perform strictly under Argon.

-

Cool DCM (20 mL) to 0°C. Add

(5.0 mmol) slowly. -

Add

(10.0 mmol) dropwise.[1] A white precipitate ( -

Add the methylene-cyclohexane substrate (2.5 mmol) in DCM dropwise.[1]

-

Allow to warm to RT and stir for 12 hours.

-

-

Quench (Critical):

-

Purification: Extract with

, wash with

Figure 2: Validated synthetic workflow for accessing C4-substituted spiro[2.5]octanes.

Characterization & Data Interpretation

NMR Signatures

To confirm the synthesis and the steric assignment, focus on the unique shielding cone of the cyclopropane ring.

| Signal | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Cyclopropane | 0.15 – 0.60 ppm | Multiplet (m) | Definitive proof of spiro-ring formation.[1] High-field shift is characteristic.[1] |

| C4-H (Methine) | 1.8 – 2.2 ppm | Multiplet | Coupling constants ( |

| C4-Methyl | 0.9 – 1.1 ppm | Doublet (d) | Shift varies based on proximity to the spiro-ring anisotropy.[1] |

Determining Stereochemistry (NOESY)[1]

-

Equatorial C4-Substituent: You will observe NOE correlations between the C4-axial proton and the C6/C8 axial protons (1,3-diaxial relationship).[1]

-

Axial C4-Substituent: You will observe NOE correlations between the substituent itself and the C6/C8 axial protons, and potentially a strong NOE to the cyclopropane protons.

Applications in Drug Design[2][3][4][5]

The C4-substituted spiro[2.5]octane is not just a passive scaffold; it is a conformational restrictor .[1]

-

Metabolic Blocking: Placing a substituent at C4 (alpha to the spiro center) sterically hinders CYP450 approach to the cyclohexane ring, significantly increasing metabolic half-life (

).[1] -

Solubility Enhancement: The increased

fraction and the disruption of planar stacking (compared to phenyl analogs) improve aqueous solubility. -

Vector Targeting: By locking the cyclohexane into a specific chair conformation via the "Spiro-Lock," substituents at C6 or C8 can be positioned with high precision to engage receptor pockets, minimizing the entropic penalty of binding.

References

-

Conformational Analysis of Spiro-Epoxides: Hrenar, T., Primožič, I., & Elenkov, M. M. (2017).[1][3] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19, 31601-31612.[1]

-

Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[2][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831-840.[1]

-

Simmons-Smith Cyclopropanation Protocol: Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][6] Organic Reactions, 58, 1-415.[1] [1][4]

-

Steric Effects in Spiro Systems: Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322.[1] [1]

-

Synthesis of Spiro[2.5]octane Derivatives: Srikrishna, A., & Santosh, J. (2002).[1][7] Enantiospecific synthesis of spiro[2.5]octanes. Tetrahedron: Asymmetry, 13(4), 369-373.[1]

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of Spiro[2.5]octane-4-carboxylic Acid

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of Spiro[2.5]octane-4-carboxylic acid .

Executive Summary & Strategic Rationale

The spiro[2.5]octane scaffold is a privileged structural motif in medicinal chemistry, offering unique conformational restriction that can enhance the metabolic stability and selectivity of drug candidates (e.g., TRPC6 inhibitors). The transformation of Spiro[2.5]octan-4-one (a ketone) to Spiro[2.5]octane-4-carboxylic acid represents a one-carbon homologation where the carbonyl oxygen is replaced by a carboxylic acid moiety on the adjacent carbon frame (

While traditional Wittig homologation followed by oxidation is a viable route, it is multi-step and atom-inefficient. This protocol utilizes the Van Leusen Reductive Cyanation , a powerful, atom-economic method using Tosylmethyl Isocyanide (TosMIC) . This route is selected for its mild conditions, which are critical for preserving the acid-sensitive cyclopropane ring inherent to the spiro system.

Retrosynthetic Logic

The synthesis proceeds via a two-stage workflow:[1]

-

Reductive Cyanation: Conversion of the ketone to a nitrile with a one-carbon extension.[2]

-

Chemo-selective Hydrolysis: Conversion of the nitrile to the carboxylic acid under basic conditions to avoid cyclopropyl ring opening.

Figure 1: Retrosynthetic pathway utilizing the Van Leusen protocol to preserve the spiro-cyclopropane architecture.

Detailed Experimental Protocol

Phase 1: Reductive Cyanation (Van Leusen Reaction)

This step converts the ketone directly to the nitrile.[3] The mechanism involves the addition of the TosMIC anion to the carbonyl, followed by 5-endo-dig cyclization to an oxazoline intermediate, and subsequent fragmentation to the nitrile.

Safety Note: TosMIC is a solid and generally odorless, unlike liquid isocyanides, but should still be handled in a fume hood. Potassium tert-butoxide (

Reagents & Materials

| Reagent | Equiv.[4][5][6][7][8][9] | Role |

| Spiro[2.5]octan-4-one | 1.0 | Substrate |

| TosMIC | 1.3 | C1 Synthon/Reagent |

| 2.5 | Base | |

| Ethanol (Absolute) | 2.0 | Proton Source (Critical) |

| 1,2-Dimethoxyethane (DME) | Solvent | Reaction Medium (Anhydrous) |

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Solvent Charge: Add anhydrous DME (10 mL per gram of ketone) and TosMIC (1.3 equiv). Stir until dissolved.

-

Substrate Addition: Add Spiro[2.5]octan-4-one (1.0 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

-

Base Addition: Add absolute ethanol (2.0 equiv) to the mixture. Then, add

(2.5 equiv) portion-wise over 15 minutes.-

Note: The reaction is exothermic.[6] Maintain internal temperature < 10°C during addition to prevent polymerization of TosMIC.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

) should disappear, and a less polar nitrile spot (

-

-

Quench: Quench the reaction by pouring into cold brine (50 mL).

-

Extraction: Extract with Diethyl Ether or MTBE (

mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Spiro[2.5]octane-4-carbonitrile .

Phase 2: Alkaline Hydrolysis

Acidic hydrolysis (e.g.,

Reagents & Materials

| Reagent | Equiv.[4][5][6][7][8][9] | Role |

| Spiro[2.5]octane-4-carbonitrile | 1.0 | Intermediate |

| NaOH (4M aq) | 10.0 | Hydrolysis Reagent |

| Ethanol | Solvent | Co-solvent |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the nitrile from Phase 1 in Ethanol (5 mL per gram).

-

Base Addition: Add 4M aqueous NaOH (10 equiv).

-

Reflux: Fit a condenser and heat the mixture to reflux (

) for 12–16 hours.-

Endpoint: Evolution of ammonia gas will cease when complete.

-

-

Workup (Critical Step):

-

Cool the reaction to room temperature.[7]

-

Concentrate in vacuo to remove ethanol (volume reduction by ~50%).

-

Dilute with water (20 mL).

-

Wash the aqueous layer with Diethyl Ether (

mL) to remove unreacted neutral organics. Discard organic layer.

-

-

Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl dropwise to pH 4–5 .

-

Caution: Do not drop below pH 3 to ensure cyclopropane integrity.

-

The product should precipitate as a white/off-white solid or oil.

-

-

Isolation: Extract the acidic aqueous phase with Ethyl Acetate (

mL). Dry over

Mechanistic Insight & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting. The Van Leusen reaction relies on the unique properties of the isocyanide carbon, which acts as both a nucleophile (towards the ketone) and an electrophile (during cyclization).

Figure 2: Mechanistic flow of the Van Leusen Reductive Cyanation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Moisture in reagents. | Use fresh |

| Formation of Oxazole | Lack of proton source. | Ensure Ethanol is added. Without alcohol, the intermediate may eliminate |

| Ring Opening (Phase 2) | pH too low during workup. | Stop acidification at pH 4–5. Use Citric Acid instead of HCl for gentler acidification. |

| Starting Material Recovery | Steric hindrance. | Spiro ketones are sterically crowded. Increase reaction time or temperature (up to 40°C) cautiously. |

Analytical Validation

Confirm the identity of the product using the following characteristic signals:

-

NMR (400 MHz,

-

Cyclopropane protons: Distinctive high-field multiplets between

0.3 – 0.8 ppm. -

-proton (CH-COOH): Triplet or multiplet around

-

Carboxylic Acid (-COOH): Broad singlet > 10 ppm (exchangeable with

).

-

-

NMR:

-

Carbonyl Carbon: Signal at ~180 ppm (

). -

Spiro Carbon: Quaternary carbon signal typically ~20–30 ppm.

-

References

-

Oldenziel, O. H., et al. (1977).[3] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry.[2][3] Link

-

Van Leusen, A. M. (2003).[9] Tosylmethyl Isocyanide.[3][4][6][7][8][9] Organic Reactions.[3][4][5][6][7][8][9][10] Link

-

Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. (n.d.). Spiro[2.5]octane-4-carboxylic acid Product Detail.Link

Sources

- 1. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]

- 2. Van Leusen Reaction [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. varsal.com [varsal.com]

- 9. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Strategic Synthesis of Spirocyclopropyl Cyclohexenones

Topic: Cyclopropanation of Cyclohexenone Derivatives to Form Spiro Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The incorporation of spirocyclic motifs into drug candidates is a proven strategy to increase fraction saturated (

Strategic Decision Matrix

Selecting the appropriate cyclopropanation method depends heavily on the substrate's electronic substitution and the desired stereochemical outcome.

Figure 1: Decision tree for selecting the optimal cyclopropanation methodology based on substrate class.

Method A: Sulfur Ylide-Mediated MIRC (Corey-Chaykovsky)

This protocol utilizes the Corey-Chaykovsky reaction, specifically employing sulfoxonium ylides . Unlike sulfonium ylides (which favor epoxidation), sulfoxonium ylides are "softer" nucleophiles that undergo reversible addition to the carbonyl, favoring thermodynamic control via conjugate addition (1,4-addition) to enones, leading to cyclopropanation.

Mechanistic Insight

The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. The ylide adds to the

Figure 2: Mechanistic pathway of the Corey-Chaykovsky cyclopropanation on enones.

Protocol 1: Synthesis of Spiro[2.5]octan-4-one

Scope: Applicable to 2-cyclohexen-1-one and substituted derivatives.

Reagents:

-

Trimethylsulfoxonium iodide (TMSOI) [CAS: 1774-47-6]

-

Sodium Hydride (60% dispersion in mineral oil) or KOtBu

-

DMSO (Anhydrous)

-

Substrate: 3-substituted-cyclohex-2-enone

Step-by-Step Procedure:

-

Ylide Generation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add TMSOI (1.2 equiv) and maintain under inert atmosphere (

). -

Solvation: Add anhydrous DMSO (0.5 M relative to substrate) via syringe. Stir at room temperature (RT) for 10 min until the salt is partially dissolved.

-

Deprotonation: Cool the mixture to 0 °C. Slowly add NaH (1.2 equiv) portion-wise to control hydrogen evolution. Caution:

gas is generated. Stir at RT for 30–60 minutes until the solution becomes clear and evolution of gas ceases (formation of dimethyloxosulfonium methylide). -

Substrate Addition: Cool the ylide solution to 0 °C. Add the cyclohexenone derivative (1.0 equiv) dissolved in a minimal amount of DMSO dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Quench & Workup: Pour the reaction mixture into ice-cold brine (50 mL). Extract with

or EtOAc ( -

Purification: Wash combined organics with water (

) to remove residual DMSO, then brine. Dry over

Critical Parameter: The use of sulfoxonium (not sulfonium) is non-negotiable for cyclopropanation. Sulfonium ylides will yield the spiro-epoxide.

Method B: Rhodium-Catalyzed Exocyclic Cyclopropanation

For substrates containing an exocyclic double bond (e.g., 2-benzylidene-cyclohexan-1-one), transition metal catalysis offers superior stereocontrol.

Protocol 2: Rh(II)-Catalyzed Decomposition of Diazo Compounds

Scope: Ideal for creating spiro scaffolds with high diastereoselectivity from alkylidene cyclohexenones.

Reagents:

-

Catalyst:

(1-2 mol%) or chiral variants like -

Carbene Source: Ethyl diazoacetate (EDA) or aryl diazoalkanes (generated in situ).

-

Solvent: DCM or DCE (Anhydrous).

Step-by-Step Procedure:

-